molecular formula C14H19Cl3O2 B12598887 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate CAS No. 648917-93-5

3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate

Katalognummer: B12598887
CAS-Nummer: 648917-93-5
Molekulargewicht: 325.7 g/mol
InChI-Schlüssel: DKDYQJVJTFXSTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 3,7-dimethylocta-2,6-dien-1-ol and 3,4,4-trichlorobut-3-enoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification reaction between 3,7-dimethylocta-2,6-dien-1-ol and 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or disrupt cellular membranes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,7-Dimethylocta-2,6-dien-1-yl palmitate
  • 3,7-Dimethylocta-2,6-dien-1-yl formate
  • 3,7-Dimethylocta-2,6-dien-1-yl acetate

Uniqueness

Compared to similar compounds, 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobutenoate group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

648917-93-5

Molekularformel

C14H19Cl3O2

Molekulargewicht

325.7 g/mol

IUPAC-Name

3,7-dimethylocta-2,6-dienyl 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C14H19Cl3O2/c1-10(2)5-4-6-11(3)7-8-19-13(18)9-12(15)14(16)17/h5,7H,4,6,8-9H2,1-3H3

InChI-Schlüssel

DKDYQJVJTFXSTK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCOC(=O)CC(=C(Cl)Cl)Cl)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.